Formic-d Acid, Ethyl Ester: Core Properties and Advanced Applications
Formic-d Acid, Ethyl Ester: Core Properties and Advanced Applications
An In-depth Technical Guide for Researchers:
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on the fundamental properties, synthesis, characterization, and critical applications of formic-d acid, ethyl ester (ethyl formate-d). By integrating established scientific principles with practical, field-proven insights, this document provides the authoritative grounding necessary to confidently utilize this important deuterated compound in a research setting.
Introduction to Formic-d Acid, Ethyl Ester
Formic-d acid, ethyl ester (DCOOC₂H₅), the deuterated isotopologue of ethyl formate, is a valuable tool in modern chemical and pharmaceutical research. Its utility stems from the replacement of the highly reactive formyl proton with a deuterium atom, a stable, non-radioactive isotope of hydrogen. This subtle structural modification imparts unique properties that are leveraged in a wide array of scientific investigations, from elucidating complex reaction mechanisms to serving as a high-fidelity internal standard in pharmacokinetic studies.[1]
While physically similar to its non-deuterated counterpart—a volatile, colorless liquid with a characteristic rum-like, fruity odor—the presence of deuterium creates a significant mass difference and alters bond vibrational energies, enabling researchers to track, differentiate, and probe molecular behaviors with high precision.[2][3] This guide will delve into the essential physicochemical characteristics, synthesis and purification protocols, spectroscopic signatures, and key applications that underscore the importance of formic-d acid, ethyl ester in the laboratory.
Physicochemical Properties
The fundamental properties of formic-d acid, ethyl ester are largely comparable to those of standard ethyl formate, with the primary difference being its increased molecular weight due to the deuterium atom.
| Property | Value (Formic-d acid, ethyl ester) | Value (Ethyl Formate) | Reference(s) |
| Molecular Formula | C₃H₅DO₂ (or DCOOC₂H₅) | C₃H₆O₂ (or HCOOC₂H₅) | [4] |
| Molecular Weight | 75.09 g/mol | 74.08 g/mol | [4] |
| CAS Number | 35976-76-2 | 109-94-4 | [4] |
| Appearance | Colorless, volatile liquid | Colorless, volatile liquid | [2][5] |
| Odor | Fruity, rum-like | Fruity, rum-like, reminiscent of pineapple | [2][6] |
| Boiling Point | ~54 °C (estimated) | 52-54 °C | [6] |
| Melting Point | ~ -80 °C | -80 °C | [6] |
| Density | ~0.92 g/mL at 20 °C | 0.921 g/mL at 20 °C | [6] |
| Refractive Index (n²⁰/D) | ~1.359 | 1.359 | [6] |
| Flash Point | -20 °C (-4 °F) | -20 °C (-4 °F) | [2] |
| Solubility in Water | ~11 g/100 mL (with slow decomposition) | 11 g/100 mL at 18 °C (with slow decomposition) | [6][7] |
| Solubility (Organic) | Miscible with ethanol, ether, acetone | Miscible with ethanol, ether, acetone, benzene | [6] |
Stability and Reactivity Insights: Formic-d acid, ethyl ester is stable under recommended storage conditions but is sensitive to moisture.[4] It slowly hydrolyzes in the presence of water to form formic acid-d and ethanol.[6] It is a highly flammable liquid, and its vapors can form explosive mixtures with air.[8] It is incompatible with strong oxidizing agents, strong bases, strong acids, and nitrates.[6]
Synthesis and Purification: A Validated Protocol
The most common and efficient method for preparing formic-d acid, ethyl ester is through the Fischer esterification of formic acid-d with ethanol, using a strong acid catalyst such as sulfuric acid.[9] The causality behind this choice is rooted in the reversible nature of esterification; to achieve a high yield, the equilibrium must be shifted toward the products. Given that the ester (b.p. ~54 °C) is the most volatile component, it can be continuously removed from the reaction mixture via distillation, effectively driving the reaction to completion in accordance with Le Chatelier's principle.[9]
Reaction Mechanism: Fischer Esterification
The mechanism involves the initial protonation of the carbonyl oxygen of formic acid-d by the catalyst, which activates the carbonyl carbon for nucleophilic attack by ethanol. A tetrahedral intermediate is formed, and after a proton transfer, a molecule of water is eliminated to yield the protonated ester. Deprotonation gives the final product.
Caption: Fischer Esterification of Formic Acid-d.
Experimental Protocol: Synthesis
This protocol is designed as a self-validating system. Successful execution, coupled with the characterization data in Section 4, confirms the identity and purity of the product.
-
Apparatus Setup: Assemble a fractional distillation apparatus with a 250 mL round-bottom flask, a packed distillation column, a condenser, and a receiving flask. Ensure all glassware is thoroughly dried.
-
Charging Reactants: To the reaction flask, cautiously add 25 mL of anhydrous ethanol (0.43 mol) and a few boiling chips. Cool the flask in an ice bath.
-
Catalyst Addition: Slowly add 0.5 mL of concentrated sulfuric acid to the cooled ethanol with gentle swirling.
-
Addition of Formic Acid-d: While still in the ice bath, slowly add 20 mL of formic acid-d (98 atom % D, ~0.53 mol).
-
Reaction and Distillation: Heat the mixture using a heating mantle. The reaction begins, and the lower-boiling ethyl formate-d will start to distill.[9]
-
Collection: Collect the distillate that comes over between 52-55 °C. The temperature should remain stable in this range. Continue distillation until the ester product is no longer being produced at a significant rate.
Purification Workflow
The collected distillate contains the desired product but may have impurities like unreacted ethanol or acidic residues. The purification process is designed to systematically remove these.
Caption: Post-synthesis purification and validation workflow.
-
Washing: Transfer the crude distillate to a separatory funnel. Wash cautiously with an equal volume of cold 5% sodium bicarbonate solution to neutralize any remaining acid catalyst. Vent frequently to release CO₂ pressure.
-
Separation: Allow the layers to separate and discard the lower aqueous layer.
-
Drying: Transfer the organic layer to a clean, dry flask and add anhydrous sodium sulfate or magnesium sulfate. Swirl and let it stand for 15-20 minutes to remove residual water.
-
Final Distillation: Carefully decant or filter the dried liquid into a clean distillation apparatus and perform a final fractional distillation, collecting the pure product boiling at 53-54 °C.[10]
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the isotopic incorporation and chemical purity of the final product.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides definitive evidence of deuteration. The characteristic formyl proton signal, typically seen as a singlet around δ 8.0 ppm in standard ethyl formate, will be absent. The spectrum will be dominated by the signals from the ethyl group: a quartet around δ 4.2 ppm (–OCH₂–) and a triplet around δ 1.3 ppm (–CH₃).[5]
-
¹³C NMR Spectroscopy: The spectrum is expected to show three main signals: the carbonyl carbon (C=O) around 161 ppm, the methylene carbon (–OCH₂–) around 60 ppm, and the methyl carbon (–CH₃) around 14 ppm.[5] Deuterium coupling to the carbonyl carbon may result in a small multiplet, depending on the spectrometer's resolution.
-
Infrared (IR) Spectroscopy: The IR spectrum is a powerful tool for identifying functional groups. Key absorptions include:
-
C=O Stretch: A strong, sharp peak in the range of 1735-1750 cm⁻¹.[11]
-
C-O Stretch: A strong peak in the 1180-1200 cm⁻¹ region.[11]
-
C-H Stretch: Peaks in the 2860-2975 cm⁻¹ region corresponding to the ethyl group.[11]
-
C-D Stretch: A weaker C-D stretching vibration is expected around 2200 cm⁻¹, which is a clear indicator of successful deuteration. The absence of a strong, broad O-H band around 3200-3500 cm⁻¹ confirms the absence of carboxylic acid or alcohol impurities.[11]
-
-
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a molecular ion (M⁺) peak at m/z = 75, confirming the incorporation of one deuterium atom. This is one mass unit higher than the M⁺ peak for unlabeled ethyl formate (m/z = 74).[12] Common fragment ions will also be shifted accordingly. For example, the loss of the ethoxy radical (•OCH₂CH₃) would result in a fragment ion DCO⁺ at m/z = 30, whereas for the unlabeled compound, this fragment HCO⁺ appears at m/z = 29.[12]
Safe Handling, Storage, and Disposal
Due to its hazardous properties, strict safety protocols must be followed when working with formic-d acid, ethyl ester.
-
Hazards:
-
Flammability: Highly flammable liquid and vapor (H225).[8][13] Keep away from all ignition sources, including heat, sparks, open flames, and static discharge.[14]
-
Toxicity: Harmful if swallowed (H302) or inhaled (H332).[13][15]
-
Irritation: Causes serious eye irritation (H319) and may cause respiratory irritation (H335).[13][15]
-
-
Handling:
-
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[4][16]
-
The recommended storage temperature is often refrigerated (2-8°C) to minimize vapor pressure buildup.[6]
-
Store away from incompatible materials like strong oxidizing agents, acids, and bases.[18]
-
-
Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste. Do not dispose of it down the drain.[8]
-
Applications in Research and Drug Development
The unique properties of formic-d acid, ethyl ester make it a versatile reagent in several areas of advanced scientific research.
Caption: Major applications of formic-d acid, ethyl ester.
-
Isotopic Labeling: It serves as an efficient "D1" building block. In multi-step organic synthesis, it can be used to introduce a single deuterium atom at a specific formyl or carboxyl position, creating labeled molecules for further study.[19][20] This is invaluable for tracking the metabolic fate of a molecule or for use in quantitative NMR (qNMR).
-
Mechanistic Studies: The compound is ideal for investigating the kinetic isotope effect (KIE). By comparing the reaction rates of deuterated and non-deuterated ethyl formate, researchers can determine if the cleavage of the C-H bond is the rate-determining step of a reaction, providing deep insight into the reaction mechanism.[1]
-
Metabolic and Pharmacokinetic (PK) Studies: In drug development, stable isotope-labeled internal standards are the gold standard for quantitative bioanalysis using Liquid Chromatography-Mass Spectrometry (LC-MS).[21] Formic-d acid, ethyl ester can be used to synthesize a deuterated version of a drug or metabolite. This deuterated standard co-elutes with the unlabeled analyte but is distinguished by its higher mass in the mass spectrometer, allowing for highly accurate and precise quantification in complex biological matrices like plasma or urine.[22]
References
-
Sciencemadness Wiki. (2020, August 9). Ethyl formate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8025, Ethyl formate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 142039, Formic-d acid, ethyl ester. Retrieved from [Link]
-
Wikipedia. (n.d.). Ethyl formate. Retrieved from [Link]
-
Carl ROTH. (2024, March 2). Safety Data Sheet: Formic acid ethyl ester. Retrieved from [Link]
-
Henan GP Chemicals Co.,Ltd. (2019, January 10). Ethyl Formate - News. Retrieved from [Link]
-
DrugFuture. (n.d.). Ethyl Formate. Retrieved from [Link]
-
Carl ROTH. (2025, March 10). Safety Data Sheet: Formic acid ethyl ester. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Ethyl formate. Retrieved from [Link]
-
PierpaLab. (2025, January 29). Ethyl Formate Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Ethyl Formate for the Treatment of Invertebrate Pests. Retrieved from [Link]
-
ALPHACHEM Limited. (2018, March 22). Ethyl Formate Safety Data Sheet. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Formic acid, ethenyl ester. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). IONIZATION AND DISSOCIATION OF FORMATE ESTERS BY ELECTRON IMPACT. Retrieved from [Link]
-
SYNMR. (n.d.). Role of Deuterated Solvents in Isotopic Labeling for Chemical Research. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). infrared spectrum of ethyl methanoate. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Ethyl formate. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Ethyl formate. Retrieved from [Link]
-
YouTube. (2018, February 8). The synthesis of ethyl formate. Retrieved from [Link]
-
ResearchGate. (n.d.). Ethyl formate: A comprehensive review on its Function as a fumigant for stored products. Retrieved from [Link]
-
ResearchGate. (2015, June 30). Application of Ethyl Formate As a Postharvest Fumigant for Dry Cocoa Beans. Retrieved from [Link]
-
Wikipedia. (n.d.). Isotopic labeling. Retrieved from [Link]
-
American Chemical Society. (2018, January 9). Ethyl formate. Retrieved from [Link]
-
Wikipedia. (n.d.). Formic acid. Retrieved from [Link]
- Google Patents. (n.d.). CN1039226C - Semi-continuous production process of ethyl formate.
-
ResearchGate. (n.d.). Simultaneous determination of formic acid and formaldehyde in pharmaceutical excipients using headspace GC/MS. Retrieved from [Link]
-
McNally Group. (n.d.). Isotopic Labeling Description. Retrieved from [Link]
Sources
- 1. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 2. Ethyl formate - Wikipedia [en.wikipedia.org]
- 3. Method for producing ethyl formate_Chemicalbook [chemicalbook.com]
- 4. cdnisotopes.com [cdnisotopes.com]
- 5. Ethyl formate | HCOOC2H5 | CID 8025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ethyl formate | 109-94-4 [chemicalbook.com]
- 7. gpcchem.com [gpcchem.com]
- 8. carlroth.com [carlroth.com]
- 9. Ethyl Formate Synthesis – PierpaLab [pierpalab.com]
- 10. youtube.com [youtube.com]
- 11. infrared spectrum of ethyl methanoate C3H6O2 HCOOCH2CH3 prominent wavenumbers cm-1 detecting ester functional groups present finger print for identification of ethyl formate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. Formic-d acid, ethyl ester | C3H6O2 | CID 142039 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. alphachem.ca [alphachem.ca]
- 15. carlroth.com [carlroth.com]
- 16. chemicalbook.com [chemicalbook.com]
- 17. echemi.com [echemi.com]
- 18. restoredcdc.org [restoredcdc.org]
- 19. synmr.in [synmr.in]
- 20. Isotopic Labeling Description - McNally Group [mcnallygroup.org]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. researchgate.net [researchgate.net]
